

fabrication of Nickel(II) sulfide thin films for electronics

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Compound of Interest

Compound Name: Nickel(II) sulfide

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An overview of the fabrication of **Nickel(II) Sulfide** (NiS) thin films for electronic applications, detailing various synthesis protocols and resulting film properties.

Introduction

Nickel(II) sulfide (NiS) is a transition metal chalcogenide that has garnered significant interest for its diverse applications in electronic and optoelectronic devices.^[1] Its utility stems from a range of properties, including use as a p-type semiconductor, and its application in solar cells, supercapacitors, and lithium-ion batteries.^{[2][3]} NiS can exist in several crystalline phases, such as hexagonal and rhombohedral, each exhibiting distinct electronic characteristics.^{[2][4]} The fabrication of NiS as thin films is crucial for its integration into electronic devices. Various deposition techniques have been developed to synthesize NiS thin films, each offering control over the film's structural, optical, and electrical properties. Common methods include Chemical Bath Deposition (CBD), Successive Ionic Layer Adsorption and Reaction (SILAR), and Spray Pyrolysis.^[2]

This document provides detailed protocols for these primary fabrication methods, summarizes key quantitative data from experimental studies, and illustrates the workflows and relationships involved in the synthesis and characterization of NiS thin films.

Experimental Protocols

Protocol 1: Chemical Bath Deposition (CBD)

Chemical Bath Deposition is a widely used technique due to its simplicity, low cost, and operation at relatively low temperatures.[5] The method involves the slow, controlled precipitation of the desired compound from an aqueous solution onto a substrate.

1. Substrate Preparation:

- Begin with glass or Indium Tin Oxide (ITO) coated glass substrates.
- Degrease the substrates by sonicating in ethanol or acetone for 15-20 minutes.[6]
- Rinse thoroughly with deionized (DI) water.
- Dry the substrates using a stream of nitrogen gas or in a desiccator before use.[6]

2. Precursor Solution Preparation:

- Prepare an aqueous solution of a nickel salt, such as 0.1 M Nickel Chloride ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) or Nickel Sulfate (NiSO_4).[6]
- Prepare a separate aqueous solution of a sulfur source, such as Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) or Thiourea ($(\text{NH}_2)_2\text{CS}$).[7][8]
- A complexing agent like Ethylenediaminetetra-acetic acid (EDTA) or Triethanolamine (TEA) is often added to the nickel salt solution to control the release of Ni^{2+} ions.[8][9]
- The pH of the final reaction bath is typically adjusted to an alkaline value (e.g., pH 10-11) using ammonia solution.[6][10]

3. Deposition Process:

- Mix the precursor solutions in a beaker to form the chemical bath.
- Immerse the cleaned substrates vertically into the solution.[6]
- Maintain the bath at a constant temperature, typically between 40°C and 50°C.[6][10]
- Allow the deposition to proceed for a set duration, which can range from 1 to 4 hours.

- After deposition, remove the substrates from the bath.

4. Post-Deposition Treatment:

- Rinse the coated substrates with DI water to remove any loosely adhered precipitate.
- Dry the films in air or under a nitrogen stream.
- Annealing may be performed to improve crystallinity, typically at temperatures around 300-450°C in an inert or sulfur-containing atmosphere.[\[6\]](#)

Protocol 2: Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method is a versatile technique that allows for excellent control over film thickness by depositing the material layer by layer. It involves sequential immersion of the substrate into cationic and anionic precursor solutions.

1. Substrate Preparation:

- Clean glass or fluorine-doped tin oxide (FTO) substrates following the procedure described in Protocol 1.

2. Precursor Solution Preparation:

- Prepare a cationic precursor solution, for example, 0.1 M Nickel Chloride (NiCl_2) or Nickel Sulfate (NiSO_4).
- Prepare an anionic precursor solution, such as 0.1 M Sodium Sulfide (Na_2S) or Thiourea.[\[7\]](#)
[\[11\]](#)
- The pH and concentration of these solutions are optimized to achieve good quality films.[\[12\]](#)

3. Deposition Cycle:

- Step 1 (Adsorption): Immerse the substrate into the cationic (nickel) precursor solution for a specific duration (e.g., 60 seconds) to allow Ni^{2+} ions to adsorb onto the surface.[\[11\]](#)

- Step 2 (Rinsing): Rinse the substrate with high-purity DI water to remove excess, loosely bound nickel ions.[\[11\]](#)
- Step 3 (Reaction): Immerse the substrate into the anionic (sulfide) precursor solution for a set time (e.g., 60 seconds), where S^{2-} ions react with the adsorbed Ni^{2+} to form a layer of NiS.[\[11\]](#)
- Step 4 (Rinsing): Rinse the substrate again with DI water to remove unreacted species and powdery deposits.[\[11\]](#)
- This completes one SILAR cycle. The desired film thickness is achieved by repeating this cycle multiple times.[\[12\]](#)

4. Post-Deposition Treatment:

- After the final cycle, the films are dried.
- Annealing can be performed if required to enhance the film's properties.

Protocol 3: Spray Pyrolysis

Spray Pyrolysis is a technique suitable for depositing uniform thin films over large areas.[\[13\]](#) It involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form the film.

1. Substrate Preparation:

- Clean glass substrates as detailed in Protocol 1.

2. Precursor Solution Preparation:

- Prepare a solution containing both the nickel and sulfur precursors dissolved in a solvent, typically deionized water or methanol.[\[2\]](#)[\[14\]](#)
- Common precursors include Nickel Nitrate Hexahydrate ($Ni(NO_3)_2 \cdot 6H_2O$) for the nickel source and Thiourea ($(CS(NH_2)_2)$) for the sulfur source.[\[2\]](#)
- A typical concentration is 0.15 M total concentration of the precursors.[\[2\]](#)

- The solution is stirred, often at an elevated temperature (e.g., 70°C), to ensure it is clear and homogeneous.[2]

3. Deposition Process:

- Heat the substrates to the desired deposition temperature, typically in the range of 250°C to 573 K.[2][15]
- The precursor solution is atomized into fine droplets using a sprayer nozzle and a carrier gas (e.g., compressed air).
- The aerosol is directed onto the heated substrate. The solvent evaporates, and the precursors decompose and react to form a NiS thin film.
- Key parameters to control include substrate temperature, solution spray rate, and nozzle-to-substrate distance.[14]

4. Post-Deposition Treatment:

- The films are allowed to cool down to room temperature.
- They are then cleaned with DI water and dried.

Data Presentation

Table 1: Deposition Parameters and Properties of NiS Thin Films by CBD

Precursors	Complexing Agent	Substrate	Temp. (°C)	pH	Band Gap (eV)	Crystal Structure	Ref.
NiCl ₂ ·6H ₂ O, Ammonia	-	Glass	50	11	1.19	Cubic (NiS ₂)	[6]
NiSO ₄ , Na ₂ S ₂ O ₃	EDTA	Glass	-	-	2.3	-	[8]
NiSO ₄ , Na ₂ S ₂ O ₃	TEA	ITO	Room Temp	-	-	Ni ₄ S ₃	[9]
NiSO ₄ , Thioacetamide	-	ITO	-	-	~0.7	Cubic	[7]

Table 2: Deposition Parameters and Properties of NiS Thin Films by SILAR

Cationic Precursor	Anionic Precursor	Substrate	Immersion Time (s)	Cycles	Band Gap (eV)	Crystal Structure	Ref.
Nickel Nitrate	Sodium Sulfide	Glass	60	-	-	-	[11]
NiCl ₂ ·6H ₂ O	Thiourea	Glass	-	-	-	Hexagonal	[11]
Nickel Sulfate	Sodium Sulfide	Glass, Si	Optimized	-	0.45	Substrate dependent	[12]

Table 3: Deposition Parameters and Properties of NiS Thin Films by Spray Pyrolysis

Precursors	Substrate	Temp. (°C)	Band Gap (eV)	Crystal Structure	Sheet Resistance (Ω)	Ref.
Ni(NO ₃) ₂ ·6H ₂ O, Thiourea	Glass	250	0.86 - 0.92	Hexagonal	5.304 - 6.230	[2]
-	Glass	300 (573 K)	-	Hexagonal (Ni ₁₇ S ₁₈)	-	[15]

Visualizations

Experimental Workflow and Characterization

The general process for fabricating and analyzing NiS thin films involves several key stages, from initial substrate preparation to the final characterization of the film's properties.

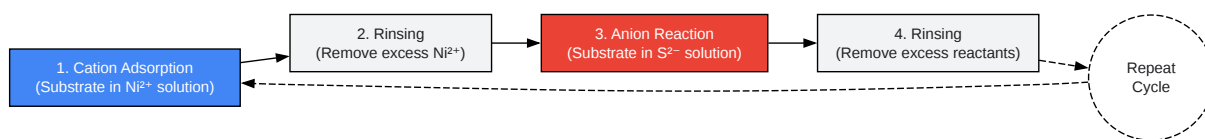


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Caption: General workflow for NiS thin film fabrication and analysis.

SILAR Method Cycle

The SILAR technique builds a thin film through a repeated four-step cycle, ensuring layer-by-layer growth and precise thickness control.

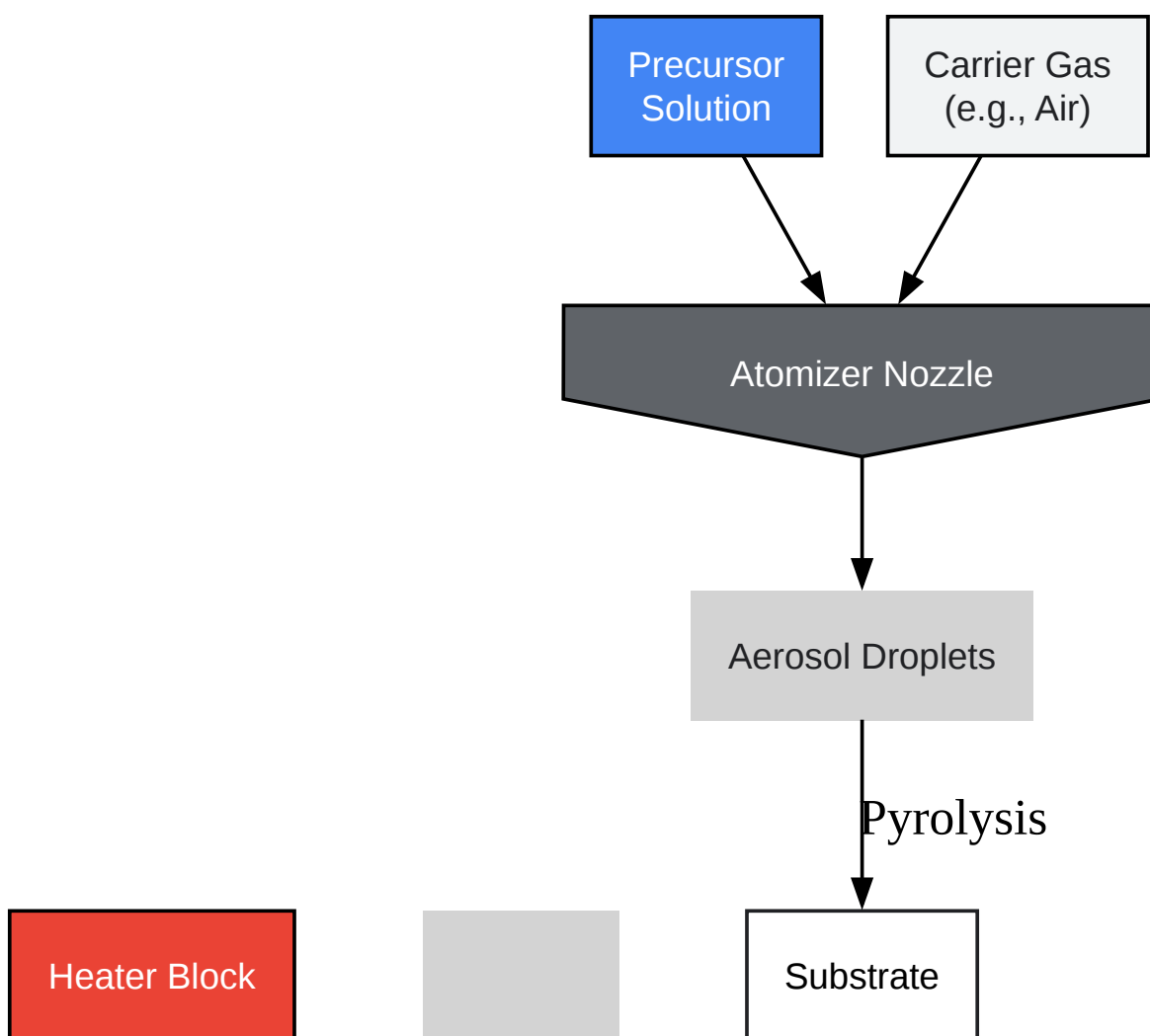


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Caption: The four fundamental steps of a single SILAR cycle.

Schematic of Spray Pyrolysis Setup

Spray pyrolysis utilizes thermal energy to convert a liquid precursor aerosol into a solid thin film on a heated substrate.

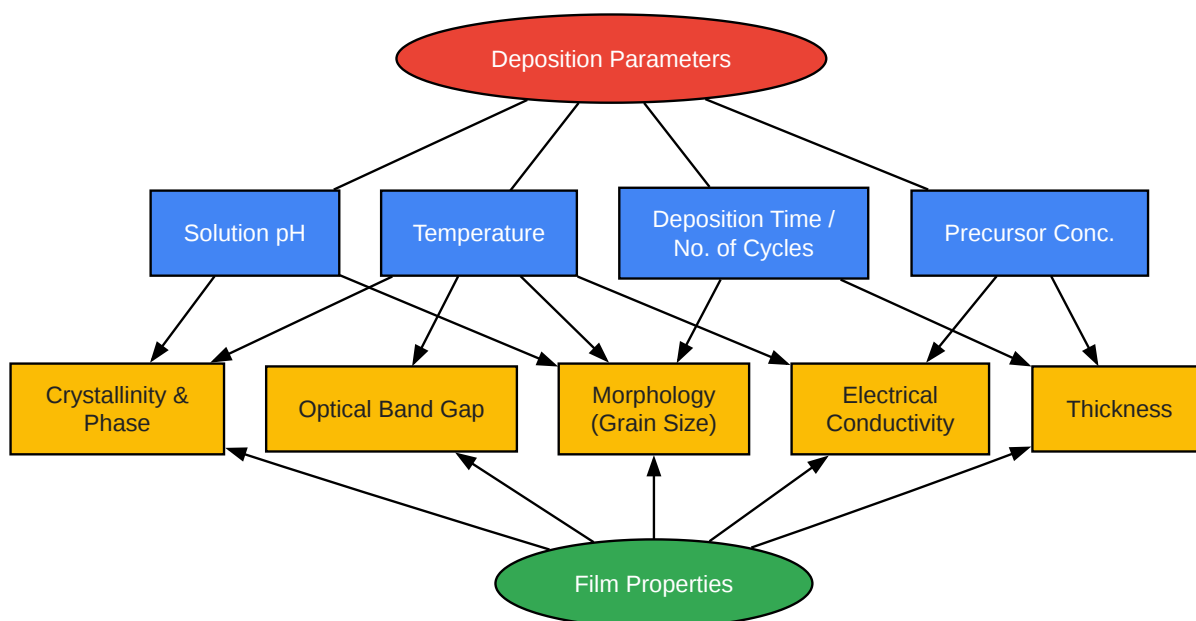


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Caption: Simplified diagram of a spray pyrolysis deposition system.

Influence of Deposition Parameters on Film Properties

The final characteristics of the synthesized NiS thin films are highly dependent on the careful control of various deposition parameters during the fabrication process.



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Caption: Relationship between key parameters and resulting film properties.

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